N,N'-Biphthalimide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N’-Biphthalimide typically involves the reaction of binary primary amines with ortho-phthalic anhydride. The molar ratio of the reactants is usually maintained at 1.0:2.0-2.5 . The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for N,N’-Biphthalimide focus on optimizing the reaction conditions to achieve high product yield and purity. The process involves simple operations and aims to minimize environmental pollution .
Chemical Reactions Analysis
Types of Reactions: N,N’-Biphthalimide undergoes various chemical reactions, including aminolysis, where it reacts with primary amines . This reaction is characterized by intramolecular general acid-base catalysis .
Common Reagents and Conditions:
Aminolysis: Primary amines are commonly used as reagents.
Oxidation and Reduction: While specific details on oxidation and reduction reactions of N,N’-Biphthalimide are limited, it is known that phthalimide derivatives can undergo such reactions under appropriate conditions.
Major Products: The major products formed from the aminolysis of N,N’-Biphthalimide include substituted phthalimides .
Scientific Research Applications
N,N’-Biphthalimide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: N,N’-Biphthalimide derivatives have been explored for their antineoplastic activities against cancer cells.
Industry: The compound is used in the production of flame retardants and other industrial materials.
Mechanism of Action
Comparison with Similar Compounds
Phthalimide: A simpler analogue of N,N’-Biphthalimide, often used in similar reactions.
N-Hydroxyphthalimide: Known for its reactivity with primary amines.
N-Bromopropyl-phthalimide: Another derivative with distinct reactivity patterns.
Uniqueness: N,N’-Biphthalimide is unique due to its symmetrical structure and the presence of two phthalimide groups connected by a nitrogen atom. This structure imparts distinct chemical properties and reactivity patterns compared to its analogues.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-13-9-5-1-2-6-10(9)14(20)17(13)18-15(21)11-7-3-4-8-12(11)16(18)22/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZKUURJDMPKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195970 | |
Record name | Phthalimidophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4388-29-8 | |
Record name | Phthalimidophthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004388298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Biphthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phthalimidophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phthalic anhydride azine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHTHALIMIDOPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYD6ZK1D28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N,N'-Biphthalimide a useful monomer for polyimide synthesis?
A: this compound, derived from phthalic anhydride and hydrazine, serves as a valuable precursor to polyimides. [] The molecule's structure, containing two phthalimide groups linked by a nitrogen-nitrogen bond, allows for polymerization with various diamines. [] This versatility enables the creation of diverse polyimides with tailored properties. []
Q2: How does the isomerism of dichloro-N,N'-biphthalimide (DCBPI) affect the properties of the resulting polyimides?
A: Research demonstrates that the isomeric form of DCBPI significantly influences the final polyimide's characteristics. [] For instance, polyimides synthesized using 4,4'-DCBPI exhibit lower glass transition temperatures (Tg) compared to those derived from 3,3'-DCBPI or 3,4'-DCBPI. [] This difference arises from the varying spatial arrangements of the chlorine atoms within the DCBPI isomers, ultimately impacting the polymer chain's packing and flexibility. []
Q3: What advantages do hydrazine-based polyimides offer in terms of stability compared to other types?
A: Studies show that incorporating hydrazine as the diamine in polyimides leads to enhanced hydrolytic stability. [] Notably, polyimides synthesized from 3,3'-DCBPI and 4,4-thiobisbenzenethiol (TBBT) exhibit superior resistance to degradation under acidic, basic, and neutral conditions compared to their counterparts derived from other DCBPI isomers. [] This improved stability stems from the unique chemical structure imparted by hydrazine within the polymer backbone.
Q4: What are the limitations of using hydrazine as a diamine in polyimide synthesis?
A: While hydrazine presents advantages, its use in polyimide synthesis has limitations. Early attempts to create high-molecular-weight polyimides solely from hydrazine and phthalic anhydride derivatives faced challenges. [] The lower reactivity of these monomers and the resulting polymers' poor solubility hindered the formation of desirable high-molecular-weight chains. [] This highlights the need for strategic monomer selection and polymerization optimization when utilizing hydrazine in polyimide synthesis.
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